Ethyl 5-[2-(5-ethyl-2,4-dihydroxyphenyl)-2-oxoethyl]furan-2-carboxylate
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Overview
Description
Ethyl 5-[2-(5-ethyl-2,4-dihydroxyphenyl)-2-oxoethyl]furan-2-carboxylate is an organic compound that features a furan ring substituted with an ethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[2-(5-ethyl-2,4-dihydroxyphenyl)-2-oxoethyl]furan-2-carboxylate typically involves the condensation of 5-ethyl-2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, followed by acidification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(5-ethyl-2,4-dihydroxyphenyl)-2-oxoethyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-[2-(5-ethyl-2,4-dihydroxyphenyl)-2-oxoethyl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 5-[2-(5-ethyl-2,4-dihydroxyphenyl)-2-oxoethyl]furan-2-carboxylate exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating specific pathways. The furan ring may also interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-aminobenzofuran-2-carboxylate: Similar structure but with an amino group instead of the dihydroxyphenyl group.
2-ethylfuran: Lacks the carboxylate ester and dihydroxyphenyl groups.
2-acetyl-3,5-dihydroxyphenylacetic acid ethyl ester: Similar functional groups but different overall structure.
Uniqueness
Ethyl 5-[2-(5-ethyl-2,4-dihydroxyphenyl)-2-oxoethyl]furan-2-carboxylate is unique due to the combination of its furan ring, ethyl group, and dihydroxyphenyl moiety
Properties
Molecular Formula |
C17H18O6 |
---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
ethyl 5-[2-(5-ethyl-2,4-dihydroxyphenyl)-2-oxoethyl]furan-2-carboxylate |
InChI |
InChI=1S/C17H18O6/c1-3-10-7-12(15(20)9-13(10)18)14(19)8-11-5-6-16(23-11)17(21)22-4-2/h5-7,9,18,20H,3-4,8H2,1-2H3 |
InChI Key |
GRIXIWINDPCWQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=CC=C(O2)C(=O)OCC |
Origin of Product |
United States |
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